molecular formula C5H7N3O2 B13816422 5-Ethyl-2-nitro-1h-imidazole CAS No. 21472-25-3

5-Ethyl-2-nitro-1h-imidazole

Cat. No.: B13816422
CAS No.: 21472-25-3
M. Wt: 141.13 g/mol
InChI Key: ANTIQDYZXQCQJF-UHFFFAOYSA-N
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Description

5-Ethyl-2-nitro-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitro-1h-imidazole typically involves the nitration of 2-ethylimidazole. This can be achieved by reacting 2-ethylimidazole with a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out in a solvent like acetic acid at a temperature range of 0-5°C to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-nitro-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 5-Ethyl-2-amino-1h-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: 5-Carboxy-2-nitro-1h-imidazole.

Scientific Research Applications

5-Ethyl-2-nitro-1h-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-nitro-1h-imidazole involves the reduction of the nitro group to form reactive intermediates that can interact with biological macromolecules. These intermediates can cause damage to DNA, proteins, and other cellular components, leading to the inhibition of microbial growth. The compound targets anaerobic organisms by exploiting their unique metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-nitro-1h-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its methyl-substituted counterparts .

Properties

CAS No.

21472-25-3

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

5-ethyl-2-nitro-1H-imidazole

InChI

InChI=1S/C5H7N3O2/c1-2-4-3-6-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7)

InChI Key

ANTIQDYZXQCQJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1)[N+](=O)[O-]

Origin of Product

United States

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